N-((三甲氧基硅烷基)甲基)苯胺

描述

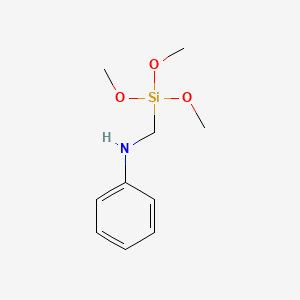

N-((Trimethoxysilyl)methyl)aniline, also known as N-((Trimethoxysilyl)methyl)aniline, is a useful research compound. Its molecular formula is C10H17NO3Si and its molecular weight is 227.33 g/mol. The purity is usually 95%.

The exact mass of the compound N-((Trimethoxysilyl)methyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-((Trimethoxysilyl)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Trimethoxysilyl)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

导电聚合物合成

苯胺甲基三甲氧基硅烷: 作为单体,可以聚合成聚 (TMPSA)。这种聚合物具有电活性以及电致变色特性,因此适合用于创建对pH敏感的二氧化硅-聚苯胺杂化物 。这些杂化物可用于对环境变化做出反应的智能涂层、传感器和显示技术。

表面改性剂

作为一种硅烷偶联剂,该化合物可以改变表面特性以表现出疏水性。它增强了纳米材料的润湿性和分散性,这在油漆、涂料和粘合剂等应用中至关重要 。这种改性可以提高材料的稳定性和性能。

传感应用

该化合物可用于涂覆金纳米棒 (AuNRs) 以制造用于检测过氧化氢的电极 。此应用在需要高灵敏度和选择性的生物传感器和化学传感器的开发中具有重要意义。

天然橡胶的抗降解

当用作表面改性剂时,苯胺甲基三甲氧基硅烷会增强天然橡胶 (NR) 的抗降解性能。这将导致更持久的橡胶制品,可以抵抗环境因素 .

促进粘合

在硅烷交联配方(例如粘合剂、密封剂和涂料)中,该化合物充当交联剂和促进粘合剂。它提高了不同材料之间的粘合强度,这对建筑、汽车和航空航天行业至关重要 .

填料和颜料处理

该化合物用作玻璃、金属氧化物和各种矿物质等填料和颜料的表面改性剂。这种处理增强了填料与聚合物基体的相容性,从而导致具有优异机械性能和表面光洁度的复合材料 .

硅烷改性聚合物

它参与硅烷改性聚合物的生产,这些聚合物充当粘合剂和密封剂中的粘合剂。这些聚合物提供柔韧性、耐用性和抗环境降解能力,使其适合于工业和消费类应用 .

质子传导膜

最后,苯胺甲基三甲氧基硅烷可用于制备质子传导膜。这些膜是燃料电池和电池中的重要组件,它们有助于提高能源装置的效率和寿命 .

作用机制

Target of Action

N-((Trimethoxysilyl)methyl)aniline, also known as ANILINO-METHYL-TRIMETHOXYSILANE, is primarily used as a silane coupling agent . The compound’s primary targets are surfaces of materials such as glass, metal oxides, aluminum hydroxide, kaolin, wollastonite, and mica . It modifies the surface characteristics of these materials, enhancing their wettability, dispersion of nanomaterials, and selective absorption .

Mode of Action

The compound’s mode of action involves the formation of covalent bonds with the target material’s surface. The close proximity of the nitrogen atom to the silicon atom in the compound can accelerate the hydrolysis reaction compared to (amino-propyl)silanes . This results in the formation of a stable, durable bond with the target material, modifying its surface properties .

Biochemical Pathways

The compound’s action primarily involves the hydrolysis of the methoxysilane coupling agents (MSCA). The Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model has been applied to study the hydrolysis kinetics of similar compounds . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote the hydrolysis reactions .

Result of Action

The result of the compound’s action is the modification of the target material’s surface properties. This includes enhanced wettability, improved dispersion of nanomaterials, and increased selective absorption . These changes can improve the performance of the target materials in various applications, such as in the production of silyl modified polymers which serve as binders in adhesives and sealants .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and acidity. For instance, both temperature and acidity can promote the hydrolysis reactions of the compound . Additionally, the compound’s efficacy as a surface modifier can be influenced by the specific characteristics of the target material, such as its chemical composition and surface structure .

属性

IUPAC Name |

N-(trimethoxysilylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBLTKHUCJLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CNC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694862 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-73-3 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-[(trimethoxysilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

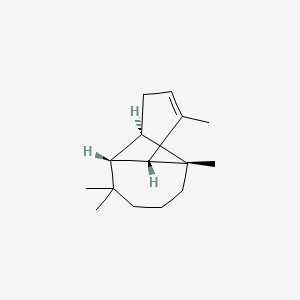

![(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1253690.png)

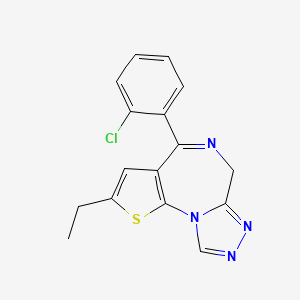

![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)

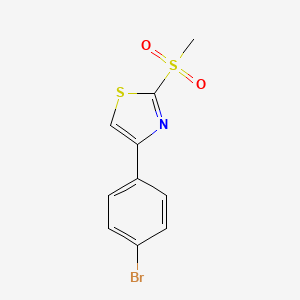

![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)

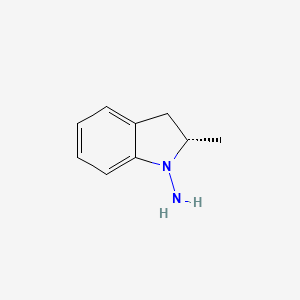

![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)